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carboxylate

CAS No.: 215917-99-0

Cat. No.: B017737

Get Quote

Executive Summary: The Privileged Scaffold

The morpholine ring (1,4-oxazinane) is a "privileged scaffold” in medicinal chemistry due to its

unique physicochemical profile.[1] It balances lipophilicity with water solubility (low logP),
reduces metabolic clearance via CYP450 modulation, and offers a distinct vector for hydrogen
bonding.

However, the biological activity of morpholine derivatives is critically dependent on chirality.
While the morpholine ring itself is achiral, substitution at the C2 or C3 positions introduces
stereocenters. The resulting enantiomers often exhibit drastically different pharmacodynamic
profiles—one acting as the eutomer (active) and the other as the distomer (inactive or toxic).
This guide dissects these stereochemical nuances.

Structural Basis of Efficacy
Conformational Dynamics & Pharmacophore
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The morpholine ring predominantly adopts a chair conformation. This structural rigidity is vital
for positioning substituents into receptor binding pockets.

e The Oxygen Atom (Position 1): Acts as a hydrogen bond acceptor. In kinase inhibitors, this
often interacts with the hinge region of the ATP-binding pocket.

e The Nitrogen Atom (Position 4): Under physiological pH, the nitrogen is often protonated (

), allowing for ionic interactions with anionic residues (e.g., Aspartate or Glutamate) in G-
protein coupled receptors (GPCRS) or transporters (NET/SERT).

The Chirality Factor: Reboxetine Case Study

Reboxetine, a norepinephrine reuptake inhibitor (NRI), exemplifies the impact of morpholine
chirality.[2][3] It possesses two chiral centers, allowing for four sterecisomers.[3]

» Clinical Reality: Administered as a racemate of the (R,R) and (S,S) enantiomers.[2][3][4]

e Molecular Mechanism: The (S,S)-enantiomer is the potent inhibitor of the norepinephrine
transporter (NET). The (R,R)-enantiomer is significantly less active. The spatial arrangement
of the (S,S)-morpholine ring aligns the ethoxyphenoxy group perfectly within the hydrophobic
pocket of the transporter, while the protonated nitrogen anchors the molecule.

Visualization: SAR Logic

The following diagram illustrates the pharmacophoric interactions of a substituted chiral
morpholine.
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Figure 1: Pharmacophoric mapping of chiral morpholine derivatives showing critical binding
interactions.

Therapeutic Applications & Mechanistic Insights[1]
[5][6][7][8]

Neuroscience (Depression & Pain)

Chiral morpholines are cornerstones in targeting monoamine transporters.

e Mechanism: They block the reuptake of norepinephrine (NE) or serotonin (5-HT) by binding
to the pre-synaptic transporter.

o Key Example:(S,S)-Reboxetine.

o Stereochemical Insight: Inverting the center to (R,R) disrupts the "lock-and-key" fit, reducing
affinity by orders of magnitude. This confirms that the morpholine ring acts not just as a
linker, but as a chiral scaffold that directs the pendant aryl groups.

Oncology (Kinase Inhibition)

In cancer therapy, morpholine derivatives are designed to target the ATP-binding site of kinases
(e.g., PI3K, mTOR, VEGFR).
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e Mechanism: The morpholine oxygen mimics the adenine ring of ATP, forming hydrogen

bonds with the kinase hinge region.

o Chirality's Role: Substituents on the morpholine ring (e.g., methyl groups) can induce
atropisomerism or lock the molecule in a conformation that improves selectivity for specific

kinase isoforms (e.g., PI3K

vs. PI3K
).

e Data Summary:

Key Activity Data (

Compound Class Target Role of Morpholine
)
Quinazoline- Solubilizing group + 0.03-0.1
, EGFR / VEGFR _ _
Morpholines Hinge binder (Cellular)
) o Pharmacokinetic )
Thienopyrimidines PI3K 1-10 nM (Enzymatic)

modulator

Reboxetine Analogues  NET (Transporter)

Chiral scaffold for aryl

positioning

(5,5): 8 nM vs (R,R):
>100 nM

Experimental Protocols

Protocol A: Enantioselective Synthesis (Self-Validating)

Objective: Synthesize a C2-substituted chiral morpholine with >98% enantiomeric excess (ee).

Validation: The protocol uses a chiral starting material (amino alcohol) to ensure stereocontrol,

validated by Chiral HPLC.

o Starting Material: Begin with commercially available (S)-2-amino-1-phenylethanol (or similar

chiral amino alcohol).

o Cyclization: React with 2-chloroacetyl chloride in the presence of a base (
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) to form the morpholin-3-one intermediate.
o Control Point: Monitor by TLC. Disappearance of amine indicates cyclization.

e Reduction: Reduce the lactam using Lithium Aluminum Hydride (LiAIH4) in dry THF under

atmosphere. Reflux for 4 hours.

o Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
 Validation (Chiral HPLC):

Column: Chiralcel OD-H or AD-H.

[¢]

[e]

Mobile Phase: Hexane:lsopropanol (90:10).

Detection: UV at 254 nm.

[e]

o

Success Metric: Single peak integration >99% compared to a racemic standard (prepared
separately).

Protocol B: Kinase Inhibition Assay (FRET-based)
Objective: Determine the

of the synthesized morpholine derivative against a target kinase (e.g., VEGFR2). Validation:
Uses Staurosporine as a positive control and DMSO as a negative control.

» Reagent Prep: Prepare 4x Enzyme solution, 4x Peptide Substrate (fluorescein-labeled), and
4x ATP solution in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

o Compound Dilution: Prepare 3-fold serial dilutions of the morpholine derivative in 100%
DMSO. Transfer to a 384-well plate (final DMSO conc. <1%).

e Reaction Assembly:

o Add 2.5
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compound.[5]

o Add 2.5

Enzyme solution. Incubate 10 mins (allows inhibitor binding).

o Add 2.5

Substrate/ATP mix to initiate.

e Incubation: 60 minutes at Room Temperature.

o Detection: Add Stop Solution (EDTA). Read Fluorescence Resonance Energy Transfer
(FRET) signal on a plate reader (e.g., EnVision).

e Analysis: Fit data to a sigmoidal dose-response equation:
o Self-Validation: The

-factor must be > 0.5 for the assay to be considered valid.

Experimental Workflow Visualization
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Figure 2: Step-by-step workflow from chiral synthesis to biological validation.

Future Perspectives

The field is moving beyond simple inhibition.
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e PROTACS: Chiral morpholines are being used as "warheads" or linkers in Proteolysis
Targeting Chimeras (PROTACS) to degrade oncogenic proteins rather than just inhibiting
them. The solubility of the morpholine ring helps offset the high molecular weight of
PROTACS.

o Deuterated Morpholines: Replacing hydrogen with deuterium on the morpholine ring (e.g., at
metabolic "hotspots" alpha to the nitrogen) can extend half-life without altering binding
affinity, a strategy currently revitalizing older morpholine drugs.

References

o Chirality of Antidepressive Drugs: An Overview of Stereoselectivity.PMC - PubMed Central.
[Link]

o Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine
Preparation.ACS Publications. [Link]

e Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and
Pharmacological Activity.Medicinal Research Reviews. [Link][6]

o Design and Synthesis of Morpholine Derivatives: SAR for Dual Serotonin & Noradrenaline
Reuptake Inhibition.Bioorganic & Medicinal Chemistry Letters. [Link][7]

e Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mMTOR Inhibitors.MDPI.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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